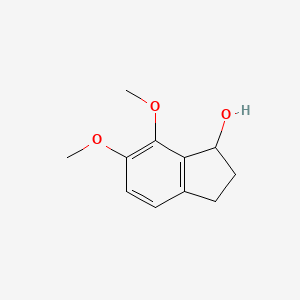

6,7-Dimethoxy-indan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

91970-88-6 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC名 |

6,7-dimethoxy-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6,8,12H,3,5H2,1-2H3 |

InChIキー |

DFHCXYOTMIWBNV-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(CCC2O)C=C1)OC |

正規SMILES |

COC1=C(C2=C(CCC2O)C=C1)OC |

製品の起源 |

United States |

Overview of the Indane and Indanone/indanol Scaffold in Contemporary Chemical Research

The indane scaffold and its oxidized counterparts, indanones and indanols, are considered "privileged structures" in medicinal chemistry. nih.gov This designation stems from their repeated appearance in a variety of pharmacologically active compounds. The rigid framework of the indane system provides a defined orientation for functional groups, which is crucial for specific interactions with biological macromolecules.

Arylidene indanones, for instance, are rigid analogs of chalcones and have been investigated for a wide range of therapeutic applications, including as inhibitors of cholinesterases for Alzheimer's disease treatment and as anticancer agents. researchgate.net The versatility of the indanone scaffold allows for synthetic modifications to enhance biological activity. vulcanchem.com Derivatives of 6,7-dimethoxy-1-indanone (B110830) have shown potential in Alzheimer's research by inhibiting acetylcholinesterase and amyloid-beta aggregation. vulcanchem.com Furthermore, certain indanol-containing compounds have been developed as potent inhibitors of cyclooxygenase-2 (COX-2), offering a pathway to anti-inflammatory drugs with potentially fewer side effects. researchgate.net The 1,2-aminoindanol core is another critical scaffold, known for its efficiency in organocatalysis by inducing bifunctional activation of substrates. beilstein-journals.org

Historical Development and Expanding Scope of Indanol Chemistry

The exploration of indanol chemistry dates back to the early 20th century, with initial studies focusing on the synthesis and characterization of simple indanol derivatives. One of the early publications on the preparation of alpha and beta indanol from indene (B144670) appeared in 1942. acs.org Over the decades, the field has evolved significantly, driven by the discovery of new synthetic methods and the identification of indanol-containing compounds with important biological activities.

A significant body of research has been dedicated to the synthesis of 1-indanones, which are common precursors to indanols. beilstein-journals.org These methods range from classical intramolecular Friedel-Crafts reactions to more modern catalytic approaches. beilstein-journals.orgorgsyn.org The development of asymmetric syntheses has been a crucial advancement, enabling the preparation of enantiomerically pure indanols, which is often essential for their biological function. For example, the synthesis of chiral 2-amino-5-methoxyindane has been achieved through a multi-step process starting from 5-bromoindan-2-ol. researchgate.net The continuous development of synthetic methodologies has expanded the scope of indanol chemistry, allowing for the creation of a diverse array of derivatives with tailored properties for various applications, from materials science to pharmaceuticals. beilstein-journals.orgresearchgate.net

Rationale for Investigating the 6,7 Dimethoxy Substitution Pattern in Indan 1 Ol Derivatives

Reductive Strategies from 6,7-Dimethoxy-indan-1-one

The reduction of the carbonyl group in 6,7-dimethoxy-indan-1-one is the most direct route to obtaining this compound. vulcanchem.com This transformation can be accomplished using a variety of reducing agents and catalytic systems, each with its own advantages in terms of selectivity, yield, and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of ketones to alcohols. This process typically involves the use of molecular hydrogen (H₂) as the hydrogen source in the presence of a metal catalyst. The choice of catalyst, whether heterogeneous or homogeneous, plays a crucial role in the efficiency and selectivity of the reaction.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly used for the hydrogenation of indanones. bloomtechz.com These catalysts are favored for their ease of separation from the reaction mixture and their high activity. In a typical procedure, the indanone substrate is dissolved in a suitable solvent, and the catalyst is added to the solution. The reaction is then carried out under a hydrogen atmosphere. bloomtechz.com The efficiency of the reduction can be influenced by factors such as temperature, pressure, and the choice of solvent. For instance, the liquid phase hydrogenation of a related indanone derivative was studied using a 5% Pt/C catalyst in methanol. srce.hr

Table 1: Examples of Heterogeneous Catalytic Hydrogenation of Indanone Derivatives

| Catalyst | Substrate | Product | Solvent | Key Findings | Reference |

| 5% Pt/C | 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | Methanol | The study investigated intrinsic kinetics, showing no significant mass-transfer resistances. | srce.hr |

| Pd/C | Aminoalkoxychalcone derivative of 5,6-dimethoxyindenone | 5,6-dimethoxyindenone compound | Not specified | Catalytic hydrogenation was used as a key step in the synthesis of compounds with butyrylcholinesterase inhibitory activity. | bloomtechz.com |

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and can be tailored for specific transformations, including the enantioselective reduction of prochiral ketones. mdpi.com Asymmetric transfer hydrogenation (ATH) is a particularly powerful technique for producing chiral alcohols with high enantiomeric excess. sigmaaldrich.com This method utilizes a hydrogen donor, such as a formic acid/triethylamine mixture, in conjunction with a chiral transition metal complex. rsc.org Ruthenium complexes with chiral diamine ligands are widely used for this purpose. sigmaaldrich.com

Catalytic Hydrogenation Approaches

Homogeneous Catalysis, including Asymmetric Transfer Hydrogenation for Enantioselective Synthesis

Design and Application of Chiral Ligands

The success of enantioselective synthesis heavily relies on the design of the chiral ligand. nih.gov These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reduction. A variety of chiral ligands have been developed and applied in the asymmetric reduction of indanones and related ketones. nih.govresearchgate.net For example, prolinol-derived chiral dendrimers have been used as catalysts in the asymmetric reduction of indanones, yielding separable cis and trans isomers with up to 97% enantiomeric excess. researchgate.net The use of BINAP as a chiral ligand in rhodium-catalyzed hydroacylation has also been shown to produce 3-substituted indanones with high enantioselectivity. nih.gov

Table 2: Chiral Ligands in Asymmetric Reduction of Indanones

| Catalyst System | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium-catalyzed hydroacylation | BINAP | 2-vinyl benzaldehyde (B42025) derivatives | 3-substituted indanones | >95% | nih.gov |

| Dendrimeric supported prolinol | Prolinol-derived dendrimer | Substituted indanones | Chiral indanols | up to 97% | researchgate.net |

| Ruthenium complex | (S,S)-Ts-DPEN | Aromatic ketones | Chiral alcohols | High | sigmaaldrich.com |

Mechanistic Considerations in Stereoselective Reduction

The mechanism of stereoselective reduction, particularly in asymmetric transfer hydrogenation, involves a series of coordinated steps. The catalyst, typically a ruthenium hydride species formed in situ, transfers a hydride to the carbonyl carbon of the ketone. The stereoselectivity is governed by the specific interactions between the chiral ligand, the metal center, and the substrate in the transition state. Computational and experimental studies have been conducted to elucidate these mechanisms. rsc.org For example, in the ATH of 3-aryl-indanones, a proposed model suggests that the chiral catalyst preferentially recognizes one enantiomer of the racemic starting material, leading to a kinetic resolution where one enantiomer is reduced to the corresponding alcohol with high stereoselectivity, while the other enantiomer of the indanone remains unreacted. rsc.org

Chemoselective hydride reduction offers a complementary approach to catalytic hydrogenation. Reagents such as sodium borohydride (NaBH₄) are commonly used for the reduction of ketones to alcohols due to their mild nature and high selectivity for carbonyl groups over other functional groups. whiterose.ac.uk The reduction of an enantioenriched 3-phenyl indanone with NaBH₄ has been shown to produce the corresponding indanol with comparable enantioselectivity. whiterose.ac.uk This method is often straightforward to perform and does not require specialized high-pressure equipment.

Chemoselective Hydride Reduction Reagents

Diastereoselective Reduction Studies

The conversion of a prochiral ketone, such as 6,7-dimethoxy-indan-1-one, to the corresponding alcohol, this compound, introduces a new stereocenter. Achieving high diastereoselectivity in this reduction is crucial for the synthesis of stereochemically pure compounds. While specific studies on the diastereoselective reduction of 6,7-dimethoxy-indan-1-one are not extensively detailed in the provided literature, general principles and methods for the stereoselective reduction of substituted indanones can be applied.

The stereochemical outcome of the reduction of cyclic ketones is influenced by the steric and electronic properties of both the substrate and the reducing agent. For indanones, the approach of the hydride reagent can be directed by the existing stereocenters or substituents on the ring, leading to the preferential formation of one diastereomer over another.

A study on the asymmetric reduction of 3-phenyl indanones demonstrated the effectiveness of using chiral catalysts to achieve high diastereoselectivity. whiterose.ac.uk The use of a ruthenium(II) catalyst with a chiral diamine ligand (DPEN) in asymmetric transfer hydrogenation (ATH) led to the formation of cis-3-phenyl indanols with excellent diastereomeric ratios (dr >95:5) and high enantiomeric excess (ee). whiterose.ac.uk This method proved effective for dimethoxy-substituted 3-aryl indanones, suggesting its potential applicability to 6,7-dimethoxy-indan-1-one for the synthesis of the corresponding cis-indanol. whiterose.ac.uk

Another approach involves the use of bulky reducing agents. For instance, in the reduction of a related indanone dimer, the use of triisobutylaluminum (B85569) (TiBA) afforded high selectivity for the target diastereoisomer, whereas sodium borohydride resulted in a mixture of diastereomers. tudublin.ie The choice of reducing agent and reaction conditions, such as solvent and temperature, can significantly impact the diastereoselectivity of the reduction.

The synthesis of cis-1-amino-2-indanol derivatives often relies on the diastereoselective reduction of an intermediate imino alcohol. mdpi.com This highlights the general strategy of controlling the stereochemistry at one center to influence the stereochemical outcome of a subsequent reduction at another.

| Reactant | Reducing Agent/Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 3-Phenyl indanone | Ru(II)-DPEN | cis-3-Phenyl indanol | >95:5 | 94% | whiterose.ac.uk |

| Indanone dimer | Triisobutylaluminum (TiBA) | Target diastereoisomer | High selectivity | - | tudublin.ie |

De Novo Synthesis Pathways for Indanol Skeletons

The construction of the indanol skeleton from acyclic precursors provides a versatile approach to variously substituted analogs. Intramolecular cyclization reactions are a cornerstone of this strategy.

Intramolecular Cyclization Reactions

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of 1-indanones, which are immediate precursors to indanols. nih.govnih.gov This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride onto the aromatic ring.

The synthesis of 6,7-dimethoxy-1-indanone, the precursor to this compound, typically starts from 3-(3,4-dimethoxyphenyl)propanoic acid. researchgate.net The substitution pattern on the phenylpropanoic acid dictates the substitution pattern of the resulting indanone. For example, the cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid leads to 4,7-dimethoxy-1-indanone (B110822). nih.govacs.org

The synthesis of these substituted phenylpropanoic acids can be achieved through various methods. For instance, 3-(3,4-dimethoxyphenyl)propanoic acid can be prepared from the corresponding cinnamic acid via reduction. sciencemadness.org The design of the precursor is therefore a critical step in targeting a specific indanone isomer.

The choice of acid catalyst is paramount in intramolecular Friedel-Crafts acylations, influencing reaction efficiency and, in some cases, regioselectivity.

Lewis Acids: A variety of Lewis acids have been employed to catalyze the cyclization of 3-arylpropanoic acids. Commonly used catalysts include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and various metal triflates. nih.govnih.govacs.org For instance, the cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid to 4,7-dimethoxy-1-indanone has been achieved using thionyl chloride to form the acid chloride, followed by treatment with aluminum trichloride. nih.govacs.org

Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and terbium(III) triflate (Tb(OTf)₃), are also effective catalysts. nih.govdokumen.pub Tb(OTf)₃ has been shown to catalyze the cyclization of 3-arylpropanoic acids to yield 1-indanones in good yields, even for deactivated aromatic rings. nih.gov Indium(III) salts have also been shown to be highly effective catalysts for intramolecular Friedel-Crafts reactions. nih.gov The choice of Lewis acid can influence the regioselectivity of the cyclization, especially when multiple cyclization positions are available on the aromatic ring. numberanalytics.com

Brønsted Acids: Strong Brønsted acids are also widely used for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. These include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TfOH). nih.govsciencemadness.orgmdpi.com PPA is a common reagent for this transformation. d-nb.info The concentration of PPA (specifically its P₂O₅ content) has been shown to be a key parameter in controlling the regioselectivity of the cyclization of some substituted phenylpropanoic acids. d-nb.info Triflic acid is a particularly strong Brønsted acid that can promote the cyclization under relatively mild conditions. mdpi.com

| Precursor | Catalyst | Product | Yield | Reference |

| 3-(2,5-Dimethoxyphenyl)propanoic acid | SOCl₂, AlCl₃ | 4,7-Dimethoxy-1-indanone | - | nih.govacs.org |

| 3-Arylpropanoic acids | Tb(OTf)₃ | Substituted 1-indanones | up to 74% | nih.gov |

| 3-(4-Methoxyphenyl)propanoic acid | TfOH | 6-Methoxy-1-indanone | Quantitative | nih.gov |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Metal triflates in ionic liquids (Microwave) | 6,7-Dimethoxy-1-indanone | Good yields | researchgate.net |

Besides Friedel-Crafts acylation, other cyclization strategies can be employed to construct the indane skeleton.

Nazarov Cyclization: The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones. This method can be adapted for the synthesis of indanones. For example, chalcones (1,3-diaryl-2-propen-1-ones) can undergo Nazarov cyclization in the presence of a strong acid like trifluoroacetic acid to yield 3-phenyl-1-indanones. beilstein-journals.org Copper(II) triflate has also been used as a catalyst for the Nazarov cyclization of dienones to produce indanones as single diastereoisomers in high yields. beilstein-journals.org A tandem Nazarov cyclization/electrophilic fluorination has been developed to produce fluorine-containing 1-indanone (B140024) derivatives with high diastereoselectivity. acs.org

Radical Cyclization: Radical cyclizations offer a powerful alternative for the formation of carbocyclic rings under mild conditions with high functional group tolerance. wikipedia.org These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to a multiple bond. wikipedia.org For the synthesis of indanes, this can involve the cyclization of an ortho-substituted aryl radical onto an alkene or alkyne. organic-chemistry.orgnih.gov For example, a nickel-catalyzed radical cyclization of organohalides has been shown to efficiently produce carbo- and oxacycles. organic-chemistry.org While less common for the direct synthesis of this compound, radical cyclizations represent a potential alternative route to the indane skeleton. nih.govresearchgate.netresearchgate.net

Other Cyclizations: Other methods include palladium-catalyzed intramolecular C-H alkylation of arenes with alkyl halides and rhodium-catalyzed conjugate addition of boronic acids to enones followed by a Michael cyclization to form 1,2,3-trisubstituted indanes. organic-chemistry.org

Friedel-Crafts Acylation and Related Cyclizations

Multi-Component Reactions Leading to Indanol Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like indanols from simple starting materials in a single step. frontiersin.org These reactions are advantageous due to their atom economy and reduction of intermediate purification steps. frontiersin.org

A notable example is the highly diastereoselective multicomponent cascade reaction for synthesizing functionalized 1-indanols. wiley.comresearchgate.net This approach can involve a Michael-aldol-type cascade, which allows for the formation of multiple stereocenters in a one-pot synthesis. wiley.com For instance, enantiomerically pure indanol derivatives with four stereocenters have been successfully synthesized using this method. wiley.com

The general principle of MCRs involves the reaction of three or more starting materials to form a product that incorporates most of the atoms from the reactants. organic-chemistry.org In the context of indanol synthesis, this could involve the reaction of a substituted benzaldehyde, a dicarbonyl compound, and a nucleophile. While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the principles of MCRs are widely applicable to the synthesis of various indanol derivatives. frontiersin.orgorganic-chemistry.orgmdpi.com

Functional Group Interconversions and Protecting Group Strategies

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another to achieve the desired molecular architecture. numberanalytics.com In the synthesis of this compound, a key FGI is the reduction of the corresponding indanone, 6,7-dimethoxy-1-indanone. This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the resulting alcohol.

Protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions during synthesis. organic-chemistry.org In the synthesis of complex indanols, protecting groups for hydroxyl and amino functionalities are commonly employed. mdpi.comnih.gov

Common Protecting Groups for Alcohols:

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF |

| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Aqueous acid |

| Benzyl ether | Bn | Benzyl bromide, NaH | H₂, Pd/C |

| Methoxymethyl ether | MOM | MOM-Cl, Hünig's base | Acidic conditions |

These protecting groups are chosen based on their stability to the reaction conditions of subsequent steps and the ease of their removal. numberanalytics.comuwindsor.ca For instance, silyl (B83357) ethers like TBDMS are stable under many reaction conditions but can be selectively removed with fluoride (B91410) ions. uwindsor.ca Benzyl ethers are robust and can be removed by hydrogenolysis. uwindsor.ca The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, is a powerful strategy in multi-step syntheses. organic-chemistry.orgnumberanalytics.com

Optimization of Synthetic Yields and Selectivity (Chemo-, Regio-, and Stereoselectivity)

The optimization of synthetic routes to this compound and its analogs focuses on maximizing yields and controlling selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. mdpi.com For example, in a molecule containing both a ketone and an ester, a chemoselective reducing agent might reduce the ketone to an alcohol while leaving the ester intact. mdpi.com

Regioselectivity is the control of the position of a chemical reaction. In the synthesis of substituted indanones, which are precursors to indanols, regioselectivity is critical. For instance, in the Friedel-Crafts acylation to form a substituted indanone, the choice of solvent can significantly influence the ratio of regioisomers formed. orgsyn.org The use of nitromethane (B149229) as a solvent has been shown to provide high regioselectivity in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone over its 6,7-dimethoxy regioisomer. orgsyn.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. ethz.ch In the reduction of a prochiral indanone to an indanol, the use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other. researchgate.net Biocatalytic reductions, using enzymes or whole-cell systems like Lactobacillus paracasei, have demonstrated high enantioselectivity in the synthesis of chiral indanols. researchgate.net Similarly, the stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions, as seen in the oxidation of (R)- and (S)-1-indanol by naphthalene (B1677914) dioxygenase. asm.org

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is a key site of reactivity in this compound, participating in a variety of standard alcohol transformations.

Oxidation to 6,7-Dimethoxy-indan-1-one

The conversion of the secondary alcohol in this compound to the corresponding ketone, 6,7-dimethoxy-indan-1-one, is a fundamental transformation. This can be achieved using a variety of modern and classical oxidizing agents that are effective for the oxidation of secondary alcohols to ketones. wikipedia.orglibretexts.org Milder, selective reagents are often preferred to avoid over-oxidation or side reactions on the electron-rich aromatic ring.

Common reagents for this transformation include chromium-based oxidants and hypervalent iodine compounds. wikipedia.orglibretexts.org Pyridinium chlorochromate (PCC) is a milder version of chromic acid that effectively oxidizes secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orgorganicchemistrytutor.com The reaction typically proceeds by the attack of the alcohol onto the chromium, forming a chromate (B82759) ester. A subsequent elimination reaction, facilitated by a base like pyridine, breaks the C-H bond at the carbinol carbon to yield the ketone. libretexts.org

Another widely used reagent is the Dess-Martin periodinane (DMP), a hypervalent iodine compound known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups. wikipedia.orgsigmaaldrich.com The mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the iodine center, followed by deprotonation at the alpha-carbon by an acetate ion to form the carbonyl compound. wikipedia.org Other chromium(VI) reagents, such as morpholinium fluorochromate(VI) (MFC) supported on silica (B1680970) gel, have also been developed for the selective oxidation of aryl alcohols under mild, heterogeneous conditions. researchgate.net

| Oxidizing Agent | Abbreviation | Typical Conditions | Key Features |

| Pyridinium Chlorochromate | PCC | CH₂Cl₂ (solvent), Room Temperature | Mild oxidant; stops at the ketone stage for secondary alcohols. libretexts.orgorganicchemistrytutor.com |

| Dess-Martin Periodinane | DMP | CH₂Cl₂, Room Temperature | Neutral pH, high chemoselectivity, short reaction times, and simplified workup. wikipedia.orgsigmaaldrich.comresearchgate.net |

| Morpholinium Fluorochromate on Silica Gel | MFC/SiO₂ | n-hexane, Room Temperature | Heterogeneous reagent, high selectivity for aryl alcohols, easy filtration. researchgate.net |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common and mild method for this is the Steglich esterification. nih.gov This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate then transfers the acyl group to DMAP, which in turn is attacked by the alcohol (this compound) to yield the final ester product. nih.gov

Etherification can be accomplished via the Williamson ether synthesis, a robust method for forming ethers. masterorganicchemistry.comlibretexts.org This Sₙ2 reaction involves the deprotonation of the alcohol to form the more nucleophilic alkoxide ion. masterorganicchemistry.comlibretexts.org A strong base, such as sodium hydride (NaH), is typically used for this deprotonation. libretexts.org The resulting alkoxide of this compound then displaces a halide or other suitable leaving group from an alkyl substrate (e.g., methyl iodide or ethyl bromide) to form the desired ether. masterorganicchemistry.com For the Williamson synthesis to be effective, primary alkyl halides are preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Dehydration to Indene (B144670) Derivatives

Acid-catalyzed dehydration of this compound leads to the formation of the corresponding alkene, 5,6-dimethoxy-1H-indene. This elimination reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a benzylic carbocation. Subsequent deprotonation from an adjacent carbon (C2) yields the indene double bond.

The choice of catalyst is crucial for controlling the selectivity of the dehydration reaction. While strong mineral acids can effect the transformation, they often lead to side reactions. Research has focused on solid acid catalysts to improve selectivity and facilitate easier product separation. Hierarchical zeolites, for instance, have been studied as efficient catalysts for the dehydration of substituted indanols. researchgate.net The catalytic performance is strongly dependent on the nature, strength, and density of the acid sites. researchgate.net

A study on the dehydration of the isomeric 3,4-dimethoxyindan-1-ol using carbon-supported heteropolyacids (HPAs) like tungstophosphoric acid on carbon (TPA/C) demonstrated high conversion. The presence of the methoxy groups was found to make the alcohol more reactive compared to the unsubstituted indan-1-ol. However, a key challenge in this reaction is the formation of dimeric by-products through self-alkylation of the initial indanol by the newly formed indene. The selectivity towards the desired indene versus the dimer is highly dependent on the catalyst's properties, such as its pore size and acidity. researchgate.net Using catalysts with optimized acidity can minimize the formation of these bulky by-products. researchgate.net

| Catalyst System | Substrate | Conversion (%) | Selectivity (Alkene:Dimer) | Notes |

| TPA/C1 | 3,4-Dimethoxyindan-1-ol | 100 | 79:21 | The methoxy groups enhance reactivity leading to total conversion. |

| TPA/C1 | Indan-1-ol | 50 | 17:33 | Lower conversion and higher dimer formation compared to the dimethoxy derivative. |

| HZSM-5 Zeolite | 1-Indanol (B147123) | 100 | 90% Indene | Highly active and selective due to shape selectivity inhibiting bulky product formation. researchgate.net |

Data for TPA/C1 is from a study on 3,4-dimethoxyindan-1-ol, an isomer of the title compound, and is presented for comparative purposes.

In the dehydration of this compound, the newly formed double bond is contained within the five-membered ring of the indene system. Due to the geometric constraints of this cyclic structure, the formation of E/Z stereoisomers is not possible. The primary factor influencing the outcome is not stereochemistry in the traditional sense of cis/trans isomerism but rather the regioselectivity of the elimination and the competition between the formation of the monomeric indene and its subsequent dimerization or polymerization under the acidic reaction conditions. researchgate.net

Transformations on the Indane Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. libretexts.orgdalalinstitute.com The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. uomustansiriyah.edu.iq This is typically the rate-determining step. A subsequent rapid deprotonation restores the ring's aromaticity. uomustansiriyah.edu.iq

In the case of this compound, both methoxy groups are ortho, para-directing activators. dalalinstitute.com The C-5 position is para to the methoxy group at C-6 and ortho to the methoxy group at C-7. The C-8a position (part of the ring fusion) is also ortho to the C-7 methoxy group, and the C-4 position is blocked. Given that the C-5 position is electronically activated by both methoxy groups and is sterically accessible, it is the most probable site for electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted derivative.

Electrophilic Aromatic Substitution on the Dimethoxy-substituted Ring

The benzene ring of the 6,7-dimethoxyindan system is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two methoxy groups. These groups increase the electron density of the ring, making it more nucleophilic. They are ortho- and para-directing substituents. In the 6,7-dimethoxy substitution pattern, the position most activated for electrophilic attack is C-4, which is ortho to the methoxy group at C-6 and para to the C-7 benzylic carbon of the cyclopentane (B165970) ring.

A key example of this reactivity is the bromination of the closely related compound, 5,6-dimethoxyindan-1-one. Research has shown that the conditions of the bromination reaction dictate the regioselectivity. When 5,6-dimethoxyindan-1-one is treated with bromine (Br₂) in acetic acid at room temperature, substitution occurs on both the aromatic ring and the cyclopentanone (B42830) ring. This reaction exclusively produces the 2,4-dibromo-5,6-dimethoxyindan-1-one in a high yield of 95%. nih.govnih.gov The substitution at the C-4 position is a direct result of electrophilic attack on the activated aromatic ring. nih.govnih.gov

Conversely, when the reaction is performed under basic conditions (e.g., with KOH), electrophilic substitution is directed exclusively to the aromatic ring, yielding 4-bromo-5,6-dimethoxyindan-1-one. nih.govnih.gov This highlights the ability to selectively functionalize the aromatic portion of the indanone scaffold.

| Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid, Room Temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.govnih.gov |

| Br₂ with KOH, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.govnih.gov |

| Br₂ with K₂CO₃, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | 81% | nih.govnih.gov |

Reactions at the Cyclopentanone Ring (e.g., alpha-functionalization)

The reactivity of this compound is often explored through its corresponding ketone, 6,7-dimethoxy-1-indanone. The carbon atom adjacent to the carbonyl group (the α-carbon, at position C-2) is a key site for functionalization. These reactions are vital for building molecular complexity.

As mentioned previously, the bromination of 5,6-dimethoxyindan-1-one in acetic acid results in substitution at the α-position (C-2) alongside aromatic bromination, yielding the 2,4-dibromo derivative. nih.govnih.gov This occurs via an acid-catalyzed enolization of the ketone, followed by reaction of the enol with bromine.

Other methods for α-functionalization have been developed. A versatile, one-pot method allows for the synthesis of densely functionalized alkylidene indanones through a tandem phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. nih.gov This methodology has been successfully applied to substrates bearing dimethoxy groups on the benzene ring, affording the corresponding α-alkylidene indanones in good to excellent yields. nih.gov This demonstrates that the electron-rich nature of the dimethoxy-substituted ring is compatible with these catalytic cycles, enabling the introduction of exocyclic double bonds at the C-2 position, which can be used for further synthetic transformations.

Photochemical Transformations of Related Indanones and Potential for Indanols

The photochemistry of indanones is a rich field that allows for the construction of complex, strained polycyclic frameworks from relatively simple precursors. nih.gov These reactions typically involve the excitation of the ketone's carbonyl group, leading to subsequent intramolecular reactions.

Several types of photochemical transformations have been documented for substituted indanones:

Ortho-Photocycloaddition: Irradiation of 7-alkenyloxy-1-indanones can initiate a cascade beginning with an intramolecular [2+2] photocycloaddition between the aromatic ring and the tethered alkene. nih.govresearchgate.netacs.org This is often followed by thermally or photochemically induced rearrangements, such as ring openings and subsequent [4π] photocyclizations, to yield complex tetracyclic or pentacyclic products. nih.govacs.org

Norrish Type II Reactions: Aromatic γ,δ-epoxy ketones can undergo a Norrish type II reaction upon irradiation, which involves a 1,5-hydrogen abstraction by the excited carbonyl oxygen. This can lead to cyclization and rearrangement cascades, ultimately forming indanones or benzocyclobutanones. rsc.org

Photoenolization: Irradiation of certain substituted phenacyl compounds can lead to the formation of photoenols, which can then cyclize to form β-hydroxy functionalized indanones. researchgate.net Similarly, photolysis of 1-hydroxy-2-indanones serves as a convenient route to generate photoenols. scielo.br

| Indanone Type | Irradiation Conditions | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Acyloxy-7-(4'-pentenyloxy)-1-indanone | λ = 350 nm in TFE | Photocycloaddition Cascade | Tetracyclic Core | 67-82% | nih.gov |

| Tetracyclic Photoproducts from above | λ = 350 nm in Toluene | Di-π-methane Rearrangement | Pentacyclic Core | 36-70% | nih.gov |

| Substituted Aromatic γ,δ-Epoxy Ketones | 450 W UV Lamp | Epoxy Rearrangement & Cyclization | Indanones | N/A | rsc.org |

For this compound itself, the photochemical potential is different. The absence of the ketone carbonyl group means that the n-π* electronic transition, which initiates many of the reactions described above, is not possible. Therefore, it would not undergo reactions like Norrish type II cyclizations in the same manner as an indanone. However, the dimethoxy-substituted aromatic ring is still a chromophore and could participate in other photochemical reactions. The presence of the C-1 hydroxyl group could also influence potential photochemical pathways, possibly through hydrogen abstraction or by altering the electronic properties of the excited state.

Derivatization for Conjugation or Scaffold Modification

The indane framework is considered a privileged scaffold, and its derivatives are frequently used in the development of biologically active compounds. tudublin.ienih.gov this compound is well-suited for derivatization, providing multiple handles for modification to create compound libraries for screening or for conjugation to other molecules.

Key sites for derivatization include:

The C-1 Hydroxyl Group: This secondary alcohol is a prime location for modification. It can be readily converted into esters or ethers to attach various functional groups or linkers. For example, in related systems, indanol hydroxyl groups have been used to form carbamates or have been replaced via nucleophilic substitution (after conversion to a better leaving group) to install amine functionalities, such as a propargylamine (B41283) group. google.com

The Aromatic Ring: While already substituted with two methoxy groups, further functionalization via electrophilic substitution, as described in section 3.2.1, can introduce halogens or other groups. These new groups can then serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach more complex fragments. nih.gov

The C-2 Position: As seen with the corresponding indanone, the C-2 position can be functionalized. For the indanol, this would likely require oxidation to the indanone, α-functionalization, and subsequent reduction back to the indanol.

The utility of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, which shares the dimethoxy-aromatic motif, in medicinal chemistry underscores the value of this structural core. Derivatives of this scaffold have been synthesized and evaluated as potent and selective ligands for sigma-2 receptors, which are of interest in cancer research. acs.org This demonstrates how the core structure can be systematically modified with different linkers and terminal groups to optimize biological activity.

Advanced Spectroscopic and Crystallographic Characterization of 6,7 Dimethoxy Indan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 6,7-Dimethoxy-indan-1-ol in solution. By analyzing one-dimensional and two-dimensional NMR spectra, the precise connectivity of atoms and the three-dimensional arrangement of the molecule can be determined.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental for structural confirmation. The expected chemical shifts for this compound are predicted based on the known values for the parent compound, 1-indanol (B147123), and related methoxy-substituted indanones. nih.govchemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the carbinol proton (CH-OH), and the aliphatic methylene (B1212753) protons of the five-membered ring. The two aromatic protons are expected to appear as doublets due to ortho-coupling. The methoxy groups should present as sharp singlets. The proton at C1 (adjacent to the hydroxyl group) would likely be a triplet. The methylene protons at C2 and C3 will show more complex splitting patterns (multiplets) due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon spectrum will display eleven unique signals corresponding to each carbon atom in the molecule. The carbons bearing the methoxy groups (C6 and C7) and the oxygenated C1 will resonate in the downfield region. The aromatic carbons will appear in the typical range of ~110-150 ppm, while the aliphatic carbons (C1, C2, C3) and the methoxy carbons will be found in the upfield region.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-CHOH | ~5.2 (t) | ~76 |

| 2-CH2 | ~1.9, ~2.5 (m) | ~36 |

| 3-CH2 | ~2.8, ~3.1 (m) | ~30 |

| 3a-C | - | ~143 |

| 4-CH | ~6.9 (d) | ~110 |

| 5-CH | ~6.8 (d) | ~115 |

| 6-C-OCH3 | - | ~148 |

| 7-C-OCH3 | - | ~149 |

| 7a-C | - | ~135 |

| 6-OCH3 | ~3.8 (s) | ~56 |

| 7-OCH3 | ~3.9 (s) | ~56 |

| 1-OH | Variable | - |

Note: Predicted values are based on analogous compounds. nih.govchemicalbook.comnih.gov Actual experimental values may vary. (t = triplet, d = doublet, m = multiplet, s = singlet)

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the C1-proton and the C2-protons, and between the C2-protons and the C3-protons, confirming the structure of the five-membered ring. The aromatic protons at C4 and C5 would also show a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon atoms as listed in the table above (e.g., the proton at ~5.2 ppm to the carbon at ~76 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be instrumental in confirming the stereochemistry, showing spatial proximity between the C1-proton and one of the aromatic protons or a methoxy group, depending on the orientation of the hydroxyl group.

The five-membered ring of the indanol system is not planar and typically adopts an "envelope" or "twist" conformation. At room temperature, these conformations may be rapidly interconverting, leading to averaged signals in the NMR spectra.

Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational changes. nih.gov By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer. This can help in determining the energy barrier for the ring-flipping process and identifying the most stable conformation of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. Analysis of similar compounds such as 1-indanol and 5,6-dimethoxy-1-indanone (B192829) allows for the prediction of these bands. nih.govnist.govchemicalbook.com

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions between 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

C-O Stretch: Strong C-O stretching bands for the alcohol and the aryl ether (methoxy) groups are expected in the 1050-1250 cm⁻¹ region.

Interactive Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |

| C-O stretch (ether) | 1200-1250 | Strong |

| C-O stretch (alcohol) | 1050-1150 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. nih.govnist.govchemicalbook.com

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a valuable molecular fingerprint. Key expected features include:

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the substituted benzene (B151609) ring are expected, providing structural confirmation.

C-O-C Symmetric Stretch: The symmetric stretching of the methoxy groups should give rise to a distinct Raman signal.

The combination of FT-IR and Raman spectra offers a comprehensive vibrational analysis of the molecule. dntb.gov.ua

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (Molecular Formula: C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol .

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the intact molecule.

[M-H₂O]⁺: A significant peak at m/z = 176, resulting from the loss of a water molecule from the alcohol, a very common fragmentation for alcohols.

[M-CH₃]⁺: A peak at m/z = 179, due to the loss of a methyl radical from one of the methoxy groups.

[M-CH₃O]⁺: A peak at m/z = 163, from the loss of a methoxy radical.

[M-H₂O-C₂H₄]⁺: A peak at m/z = 148, which could arise from a retro-Diels-Alder type fragmentation of the indene (B144670) ring formed after water loss.

The fragmentation pattern of 1-indanol often shows a base peak at m/z 115 after loss of water and a hydrogen, which suggests that for the dimethoxy analogue, fragments resulting from similar pathways would be prominent. nih.gov

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

| [C₁₁H₁₄O₃]⁺ (Molecular Ion) | 194 |

| [M-CH₃]⁺ | 179 |

| [M-H₂O]⁺ | 176 |

| [M-CH₃O]⁺ | 163 |

| [M-H₂O-C₂H₄]⁺ | 148 |

Note: Predicted m/z values are for the most abundant isotopes.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the dimethoxybenzene moiety.

The electronic spectrum of benzene and its derivatives is characterized by several absorption bands arising from π → π* transitions. For 1-indanol, a closely related compound without the methoxy groups, the S₁ ← S₀ electronic transition origin is observed around 37059 cm⁻¹ nih.gov. The introduction of two methoxy groups onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the methoxy groups, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.

Table 2: Expected Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | ~270-290 | E₂-band (fine structure may be observed) |

The exact position and intensity of these bands would be influenced by the solvent polarity. A detailed analysis of the vibrational fine structure of these electronic transitions could provide further information about the geometry of the molecule in its ground and excited states.

X-ray Diffraction Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and insights into the three-dimensional arrangement of molecules in the crystal lattice.

While a crystal structure for this compound is not available in the surveyed literature, the structure of a closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, has been determined nih.gov. This provides valuable insights into the expected structural features. The dihydroindene moiety in this related structure is nearly planar, with the two methoxy groups being almost coplanar with the benzene ring nih.gov.

For this compound, a single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. As the molecule is chiral (due to the stereocenter at the C1 position), crystallization in a chiral space group would allow for the determination of the absolute stereochemistry of a single enantiomer, typically by using anomalous dispersion effects.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form O-H···O hydrogen bonds with neighboring molecules, potentially creating chains or more complex networks that are crucial in stabilizing the crystal lattice.

A detailed analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties, such as melting point, solubility, and stability. Co-crystallization involves crystallizing a target molecule with a second component (a "co-former") to create a new crystalline solid with potentially improved properties nih.govijper.org.

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound reported in the literature reviewed. However, given the presence of functional groups capable of forming robust hydrogen bonds, it is a candidate for both polymorphic behavior and the formation of co-crystals. Polymorph screening would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Co-crystallization studies would involve selecting suitable co-formers that can form complementary hydrogen bonds with the hydroxyl and methoxy groups of this compound.

Theoretical and Computational Investigations of 6,7 Dimethoxy Indan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of organic molecules. These methods allow for a detailed exploration of electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 6,7-Dimethoxy-indan-1-ol, DFT calculations would typically be employed to optimize the molecular geometry, determine the vibrational frequencies, and calculate electronic properties.

Based on studies of similar compounds, it is anticipated that the electronic structure of this compound is significantly influenced by the interplay between the indan (B1671822) framework and its methoxy (B1213986) and hydroxyl substituents. The oxygen atoms of the methoxy and hydroxyl groups possess lone pairs of electrons that can be delocalized into the aromatic ring, thereby affecting the electron density distribution across the molecule. This delocalization would, in turn, influence the molecule's reactivity, particularly its susceptibility to electrophilic or nucleophilic attack at various positions.

The energetics of the molecule, including its heat of formation and relative stability of different conformers, can also be reliably predicted using DFT. The reactivity of this compound can be further explored through the calculation of reactivity descriptors such as the Fukui function and dual descriptor, which identify the most reactive sites for electrophilic, nucleophilic, and radical attack.

Table 1: Representative DFT Functionals and Basis Sets for Studying Indanol Derivatives

| DFT Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |

| M06-2X | 6-311++G(d,p) | Thermochemistry, kinetics, noncovalent interactions |

| CAM-B3LYP | cc-pVTZ | Electronic excitations, charge transfer |

| ωB97X-D | def2-TZVP | Dispersion-corrected calculations |

This table is illustrative and the choice of functional and basis set depends on the specific property being investigated.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and hydroxyl groups, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the C-O bond of the alcohol, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity, as less energy would be required to excite an electron from the HOMO to the LUMO.

Table 2: Conceptual HOMO-LUMO Analysis for this compound based on Analogous Systems

| Molecular Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Aromatic ring, oxygen atoms of -OCH₃ and -OH groups | Susceptibility to electrophilic attack |

| LUMO | Aromatic ring, C-O bond of the alcohol | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences kinetic stability and overall reactivity |

The precise energies and localizations would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a powerful technique for analyzing the delocalization of electron density and understanding the nature of bonding and non-bonding interactions within a molecule. It provides a localized, Lewis-like picture of the electronic structure, which can reveal important details about intramolecular charge transfer and hyperconjugative interactions.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the oxygen atoms (n) and the antibonding orbitals (π) of the aromatic ring. This n → π interaction represents the delocalization of electron density from the methoxy and hydroxyl groups to the benzene (B151609) ring, which is a key factor in activating the ring towards certain chemical reactions. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions, as calculated by NBO analysis, would quantify the strength of this intramolecular charge transfer.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformers, can exist. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES) of the molecule as a function of key dihedral angles.

For this compound, the primary sources of conformational flexibility are the orientation of the hydroxyl group and the methoxy groups. Rotation around the C-O bonds of these groups will lead to different conformers with varying energies. The five-membered ring of the indan structure also exhibits a degree of puckering, which contributes to the conformational landscape.

A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy at each point to generate a potential energy surface. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for conformational interconversion. The relative populations of the conformers at a given temperature can then be determined using Boltzmann statistics.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule and to gain a deeper understanding of its properties.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of the observed vibrational modes. Similarly, the chemical shifts of the ¹H and ¹³C atoms can be calculated and compared with experimental NMR data.

Table 3: Predicted Spectroscopic Data to be Correlated with Future Experimental Findings

| Spectroscopic Technique | Predicted Parameters | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and bonding patterns |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Elucidation of the proton environment and connectivity |

| ¹³C NMR Spectroscopy | Chemical shifts | Determination of the carbon skeleton |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by allowing for the study of reaction pathways and the characterization of transient species such as transition states. For this compound, a relevant reaction to study would be its dehydration to form the corresponding indene (B144670), a reaction that has been reported for similar indanol derivatives.

A computational investigation of this reaction would involve mapping the potential energy surface along the reaction coordinate. This would allow for the identification of the transition state structure, which is the highest energy point along the reaction pathway. By analyzing the geometry and electronic structure of the transition state, valuable insights into the mechanism of the reaction can be obtained. For example, the calculation of the activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product states. This comprehensive computational approach provides a detailed, step-by-step picture of the chemical transformation at the molecular level.

Intermolecular Interaction Analysis (e.g., Reduced Density Gradient (RDG) Analysis, ELF Diagrams)

Theoretical and computational methods are indispensable for understanding the non-covalent interactions that govern the supramolecular chemistry and physical properties of molecules like this compound. Techniques such as Reduced Density Gradient (RDG) analysis and the Electron Localization Function (ELF) provide detailed insights into the nature and strength of these interactions in real space.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions (NCI). researchgate.netchemtools.org The method is based on the electron density (ρ) and its first derivative, calculating a dimensionless quantity known as the reduced density gradient (s). chemtools.org By plotting RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be characterized. chemtools.org

This analysis generates 3D isosurfaces that visualize the regions of non-covalent interactions. The color of these isosurfaces indicates the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds, characterized by large negative values of sign(λ₂)ρ. chemtools.orgarxiv.org

Green surfaces represent weak, delocalized van der Waals interactions, where sign(λ₂)ρ is close to zero. chemtools.orgarxiv.org

Red surfaces signify strong repulsive interactions, such as steric clashes, which correspond to large positive values of sign(λ₂)ρ. chemtools.orgarxiv.org

For this compound, RDG analysis would be crucial for characterizing the intermolecular hydrogen bond between the hydroxyl group (-OH) of one molecule and an oxygen atom (from either a hydroxyl or methoxy group) of a neighboring molecule. Furthermore, it would map the van der Waals interactions involving the aromatic ring and the aliphatic cyclopentyl ring, as well as potential steric repulsion.

Interactive Data Table: Illustrative RDG Analysis Results for this compound Dimer

This table presents hypothetical data that would be expected from an RDG analysis of a this compound dimer, illustrating the correlation between interaction type and key calculated parameters.

| Interaction Type | Region of Interaction | Expected sign(λ₂)ρ (a.u.) | Expected RDG Value (a.u.) | Isosurface Color |

| Hydrogen Bond | Between hydroxyl H and methoxy O | -0.025 to -0.050 | Low (~0.2) | Blue |

| van der Waals | Parallel stacking of benzene rings | -0.010 to +0.010 | Low (~0.4) | Green |

| Steric Repulsion | Between adjacent aliphatic protons | +0.015 to +0.030 | Low (~0.3) | Red |

| Covalent Bond | C-C bond in aromatic ring | High positive value | Near zero | (Not typically shown) |

Electron Localization Function (ELF) Diagrams

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.orgcam.ac.uk It provides a chemically intuitive picture of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF is a scalar function with values ranging from 0 to 1. jussieu.fr

High ELF values (close to 1) correspond to regions of high electron localization, such as covalent bonds or lone pairs. jussieu.frjussieu.fr

An ELF value of 0.5 is characteristic of a uniform electron gas, often found in metallic systems. jussieu.fr

Low ELF values indicate regions of electron delocalization.

When applied to this compound, ELF analysis would reveal attractors (maxima in the ELF field) corresponding to the C-C and C-H covalent bonds, the C-O bonds of the hydroxyl and methoxy groups, and the lone pairs on the oxygen atoms. jussieu.fr This analysis helps to faithfully visualize the molecule's electronic structure, confirming the classical Lewis structure representation and providing a quantitative measure of the spatial confinement of electron pairs. wikipedia.orgjussieu.fr

Computational Studies on Catalytic Systems for Indanol Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of catalytic reactions, predicting catalyst performance, and designing new, more efficient catalytic systems. mdpi.compnnl.gov Such studies provide quantitative insights into reaction pathways, transition states, and the energetics that govern catalytic transformations. pnnl.govchemrxiv.org For this compound, computational studies can elucidate the mechanisms of key transformations such as oxidation, dehydration, or etherification.

A primary application of computational studies is the investigation of reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify intermediates and transition states. nih.govumn.edu The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is a key indicator of reaction kinetics. umn.edu

Furthermore, these computational models can predict how modifications to the catalyst, such as changing the ligands on a metal center or using a different support material, would affect the reaction energetics and, consequently, the catalyst's activity and selectivity. researchgate.netrsc.org

Interactive Data Table: Illustrative DFT Results for a Proposed Catalytic Oxidation of this compound

This table provides hypothetical energetic data for elementary steps in a plausible catalytic cycle for the oxidation of this compound, as would be calculated using DFT. The values are for illustrative purposes.

| Step | Reaction Description | ΔG‡ (kcal/mol) | ΔE (kcal/mol) |

| 1 | Catalyst-Alcohol Complex Formation | 5.2 | -8.5 |

| 2 | O-H Bond Activation | 15.8 | 3.1 |

| 3 | β-Hydride Elimination (Rate-Determining Step) | 24.5 | 9.7 |

| 4 | Reductive Elimination of Indanone | 11.3 | -15.2 |

| 5 | Catalyst Regeneration | 4.1 | -2.6 |

Applications of 6,7 Dimethoxy Indan 1 Ol in Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups in 6,7-dimethoxy-indan-1-ol makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. The hydroxyl group can be readily oxidized to a ketone, yielding 6,7-dimethoxy-indan-1-one, which serves as a versatile precursor for the construction of various heterocyclic systems and pharmacologically relevant structures.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The indanone core, easily accessible from this compound, is a privileged starting point for the synthesis of various nitrogen-containing heterocycles.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com 6,7-Dimethoxy-indan-1-one can be envisioned as a precursor to a suitable 1,3-dicarbonyl equivalent. For instance, formylation at the C2 position would yield a 2-formyl-1-indanone derivative, which upon reaction with hydrazine, would lead to the formation of an indeno[1,2-c]pyrazole scaffold. A general one-pot synthesis of substituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride has also been reported, which could be adapted for 6,7-dimethoxy-indan-1-one. organic-chemistry.org

Quinolines: The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound. iipseries.org Notably, 5,6-dimethoxy-indanone has been successfully employed in a Pfitzinger reaction with 5-chloroisatin to synthesize 5,6-dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid. iipseries.org This demonstrates the utility of the dimethoxy-indanone skeleton in constructing complex, fused quinoline systems. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. youtube.com

Cinnolines: Cinnolines, or 1,2-benzodiazines, are another class of heterocyclic compounds with significant pharmacological interest. innovativejournal.in While direct synthesis from this compound is not prominently documented, established synthetic routes to cinnolines often involve the cyclization of ortho-substituted diazonium salts derived from aromatic amines or the cyclization of arylhydrazones. wikipedia.orgijper.org It is conceivable that derivatives of this compound, after appropriate functional group manipulations to introduce the necessary precursors, could serve as starting materials for the synthesis of novel, fused cinnoline structures.

Building Block for the Development of Pharmacologically Relevant Molecules

The 6,7-dimethoxy substitution pattern is a recurring motif in a variety of pharmacologically active molecules. The indane framework provides a rigid scaffold that can be strategically functionalized to interact with biological targets.

A notable example is the development of novel multi-target-directed ligands for Alzheimer's disease. A hybrid molecule incorporating a 5,6-dimethoxy-indanone moiety, a chalcone scaffold, and a carbamate group has been synthesized and shown to exhibit dual inhibition of acetylcholinesterase and inflammation. nih.gov This highlights the potential of the dimethoxy-indanone core as a key component in the design of drugs with complex mechanisms of action.

Furthermore, the quinoline ring system, accessible from dimethoxy-indanones, is a well-established pharmacophore. The development of new therapeutic agents often involves the synthesis and evaluation of novel quinoline derivatives. youtube.com The ability to construct fused indenoquinoline systems from this compound opens avenues for the discovery of new drug candidates with unique structural features and potentially enhanced biological activity.

Contributions to Methodological Advancements in Organic Synthesis

Beyond its role as a building block, the structural features of this compound and related indanol derivatives offer potential for advancing synthetic methodologies, particularly in the realm of asymmetric synthesis and catalysis.

Chiral Auxiliaries and Ligands Derived from Indanols

Chiral 1,2-amino alcohols are privileged structures that serve as valuable chiral ligands and auxiliaries in asymmetric synthesis. researchgate.net The rigid indane backbone can provide a well-defined stereochemical environment, making chiral derivatives of this compound attractive candidates for these applications. Chiral 1-indanol (B147123) derivatives have been shown to be effective ligands in palladium-catalyzed asymmetric Heck reactions. chemicalbook.com

The development of nucleophilic chiral amines as catalysts in asymmetric synthesis has been a significant area of research. acs.org Chiral indanol-derived structures could be incorporated into novel ligand designs for a variety of metal-catalyzed asymmetric transformations. The electronic properties of the two methoxy (B1213986) groups on the aromatic ring of this compound could potentially modulate the catalytic activity and selectivity of metal complexes bearing ligands derived from this scaffold.

Substrate in Novel Catalytic Transformations

The functional groups present in this compound make it a suitable substrate for various catalytic transformations, enabling the synthesis of a range of derivatives.

The selective hydrogenation of 1-indanone (B140024) to 1-indanol is a key transformation that can be achieved using metal-based catalysts. researchgate.netconicet.gov.ar Studies have explored the use of various catalysts, including platinum and copper on silica (B1680970) supports, to achieve high yields of 1-indanol. researchgate.net Furthermore, 1-indanol itself can participate in catalytic reactions. For instance, it can undergo transfer dehydrogenation reactions over heterogeneous palladium catalysts. chemicalbook.com These catalytic transformations provide efficient and selective methods for the synthesis and further functionalization of the indanol core structure.

Potential in Materials Science and Polymer Chemistry as a Monomer or Modifier

The rigid and aromatic nature of the indane scaffold, combined with the reactive hydroxyl group, suggests potential applications for this compound and its derivatives in the field of materials science and polymer chemistry.

Indane-containing monomers have been utilized in the synthesis of high-performance polymers. For example, a new indane-containing unsymmetrical diamine monomer has been synthesized and used to prepare a series of novel poly(ether imide)s. These polymers exhibited excellent solubility in organic solvents, high thermal stability, and good mechanical properties. researchgate.net The incorporation of the rigid indane unit into the polymer backbone can enhance properties such as the glass transition temperature and thermal stability.

The hydroxyl group of this compound provides a handle for its incorporation into polymer chains as a monomer or for its attachment to polymer surfaces as a modifier. The dimethoxy substituents could potentially enhance the solubility and processability of the resulting polymers, as well as influence their optical and electronic properties. The use of metal derivatives as fillers in polymer composites is a known strategy to enhance properties like flame retardancy. mdpi.com While not a direct application of this compound, it highlights the broader context of modifying polymer properties through the incorporation of functional organic molecules. The development of advanced polymer materials is a rapidly growing field, and the unique structure of this compound makes it an interesting candidate for the design of novel monomers and modifiers with tailored properties. nih.gov

Research in Natural Product Synthesis and Analogues (excluding direct efficacy)

The dimethoxy-indan-1-one scaffold is a valuable building block for the construction of more complex molecular architectures found in natural products. Its utility has been demonstrated in the synthesis of analogues of bioactive compounds, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

One notable application of a dimethoxy-1-indanone is in the synthesis of derivatives of Kinamycin, a class of bacterial natural products known for their cytotoxic and anticancer activities. Specifically, 4,7-dimethoxy-1-indanone (B110822) has been employed as a key intermediate in the synthetic route to Kinamycin analogues. nih.gov The synthesis leverages the indanone core to construct the characteristic polycyclic framework of the kinamycin family. This strategic use of the dimethoxy indanone moiety highlights its importance as a foundational element in the assembly of complex natural product structures.

Furthermore, the broader class of 1-indanone derivatives has been instrumental in the total synthesis of various natural products. For instance, the Nazarov cyclization, a powerful method for forming five-membered rings, has been applied to synthesize 1-indanone intermediates en route to natural products like Nakiterpiosin, a marine sponge metabolite with potent cytotoxicity. nih.gov While this specific example does not use the 6,7-dimethoxy substitution pattern, it underscores the versatility of the 1-indanone core in natural product synthesis. The presence of the methoxy groups on the aromatic ring of 6,7-dimethoxy-1-indanone (B110830) offers additional handles for functionalization, potentially enabling the synthesis of a diverse array of natural product analogues.

The table below lists some of the natural products and their analogues that have been synthesized using indanone-based strategies.

| Natural Product/Analogue | Precursor/Intermediate | Synthetic Strategy | Reference |

| Kinamycin Derivatives | 4,7-Dimethoxy-1-indanone | Cyclization of 3-arylpropionic acids | nih.gov |

| Nakiterpiosin | 1-Indanone intermediate | Photo-variant of Nazarov cyclization | nih.gov |

Applications in Agrochemistry (e.g., as intermediates for insecticides, fungicides, herbicides)

The structural features of indanone derivatives make them attractive candidates for the development of new agrochemicals. The rigid framework and the potential for diverse substitution patterns allow for the fine-tuning of biological activity against various pests and weeds. A comprehensive review of 1-indanones has indicated their potential as effective insecticides, fungicides, and herbicides.

Furthermore, a study on 3-hexyl-4-R-6,7-dimethoxy isocoumarin derivatives, which share the dimethoxybenzene moiety, demonstrated significant herbicidal activity against certain weeds. This finding further supports the potential of the 6,7-dimethoxy-substituted aromatic core as a pharmacophore in the design of new herbicides.

The development of novel pesticides often involves the synthesis and screening of large libraries of compounds. The indanone scaffold, including its dimethoxy-substituted variants, represents a promising starting point for the discovery of new insecticidal, fungicidal, and herbicidal agents. The ease of modification of the indanone ring system allows for the systematic alteration of the molecule's properties to optimize its efficacy and selectivity for specific agricultural targets.

The following table summarizes the potential agrochemical applications of indanone-related structures.

| Agrochemical Class | Related Compound/Scaffold | Observed Activity |

| Herbicides | 2H-1-benzopyran, 6,7-dimethoxy-2,2-dimethyl- | Herbicidal effects |

| Herbicides | 3-hexyl-4-R-6,7-dimethoxy isocoumarin | Inhibition of root and stem growth of weeds |

Q & A